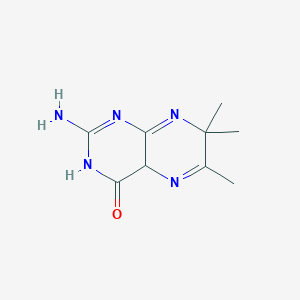
4(3H)-Pteridinone, 2-amino-7,8-dihydro-6,7,7-trimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-6,7,7-trimethyl-7,8-dihydropteridin-4(3H)-one is a heterocyclic compound that belongs to the pteridine family. Pteridines are known for their biological significance, particularly in the context of cofactors and pigments in various organisms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6,7,7-trimethyl-7,8-dihydropteridin-4(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:
Cyclization of Amino Precursors: Starting from 2,4,5-triamino-6-hydroxypyrimidine and reacting with acetone under acidic conditions.
Condensation Reactions: Using 2,4-diamino-6-hydroxypyrimidine with methyl ketones in the presence of a catalyst.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include:
Batch Processing: Using large reactors to carry out the cyclization reactions.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.
化学反応の分析
Types of Reactions
2-Amino-6,7,7-trimethyl-7,8-dihydropteridin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding pterin derivatives.
Reduction: Formation of dihydropteridine derivatives.
Substitution: Nucleophilic substitution reactions at the amino group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Pterin derivatives.
Reduction Products: Dihydropteridine derivatives.
Substitution Products: Alkylated or acylated pteridine derivatives.
科学的研究の応用
2-Amino-6,7,7-trimethyl-7,8-dihydropteridin-4(3H)-one has various applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex pteridine derivatives.
Biology: Studied for its role in enzymatic reactions and as a cofactor in biological systems.
Industry: Used in the synthesis of dyes and pigments.
作用機序
The mechanism of action of 2-Amino-6,7,7-trimethyl-7,8-dihydropteridin-4(3H)-one involves its interaction with specific molecular targets and pathways. It may act as a cofactor in enzymatic reactions, influencing various metabolic processes. The exact molecular targets and pathways would depend on the specific biological context in which the compound is studied.
類似化合物との比較
Similar Compounds
Pterin: A parent compound in the pteridine family.
Biopterin: A naturally occurring pteridine derivative involved in enzymatic reactions.
Folic Acid: A well-known pteridine derivative essential for DNA synthesis and repair.
Uniqueness
2-Amino-6,7,7-trimethyl-7,8-dihydropteridin-4(3H)-one is unique due to its specific structural features, such as the trimethyl substitution and the dihydropteridine ring. These features may confer distinct chemical and biological properties compared to other pteridine derivatives.
特性
分子式 |
C9H13N5O |
|---|---|
分子量 |
207.23 g/mol |
IUPAC名 |
2-amino-6,7,7-trimethyl-3,4a-dihydropteridin-4-one |
InChI |
InChI=1S/C9H13N5O/c1-4-9(2,3)14-6-5(11-4)7(15)13-8(10)12-6/h5H,1-3H3,(H3,10,12,13,14,15) |
InChIキー |
BBCIGZLMIUIEOT-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2C(=O)NC(=NC2=NC1(C)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl phosphono hydrogen phosphate](/img/structure/B12331029.png)
![5-Bromoindolo[3,2,1-jk]carbazole](/img/structure/B12331035.png)
![Carbamic acid, N-[(5-bromo-1,2-dihydro-1-methyl-2-oxo-4-pyridinyl)methyl]-, 1,1-dimethylethyl ester](/img/structure/B12331037.png)
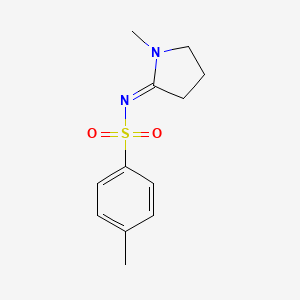
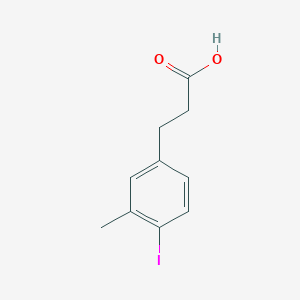
![Methyl 2-(2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)acetate](/img/structure/B12331061.png)
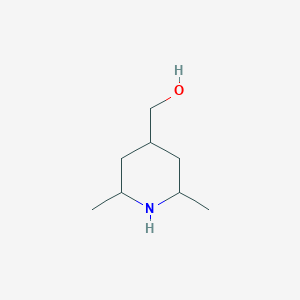
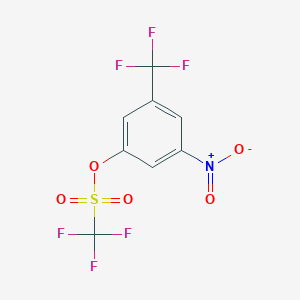
![(2R,3S,5R)-5-(2-Amino-4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol](/img/structure/B12331084.png)
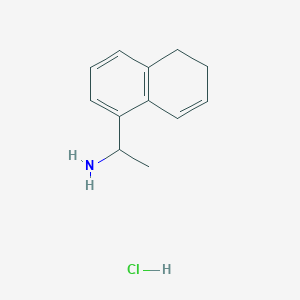


![Benzenesulfonic acid, [[4-[[4-(phenylamino)phenyl][4-(phenylimino)-2,5-cyclohexadien-1-ylidene]methyl]phenyl]amino]-](/img/structure/B12331093.png)
